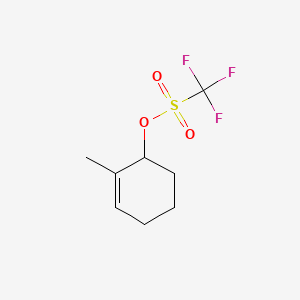
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate is a chemical compound used as an intermediate in various synthetic processes. It is particularly noted for its role in the synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane, which is utilized in the preparation of 7-azaindole derivatives. These derivatives are significant in the inhibition of c-Jun N-terminal kinase.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate typically involves the reaction of 2-methylcyclohex-2-en-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Acylation Reactions: The compound can be used in acylation reactions, facilitated by trifluoromethanesulfonic acid as a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Acylation: Trifluoromethanesulfonic acid is used as a catalyst in acylation reactions, often under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include amides, ethers, or thioethers.
Acylation Products: The products of acylation reactions are typically esters or ketones, depending on the substrates involved.
Aplicaciones Científicas De Investigación
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of boron-containing compounds and azaindole derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including kinase inhibition.
Medicine: Research into 7-azaindole derivatives, synthesized using this compound, explores their potential as therapeutic agents targeting specific kinases.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its reactivity and stability are advantageous.
Mecanismo De Acción
The mechanism of action of 2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate primarily involves its role as an intermediate in synthetic processesThe molecular targets and pathways involved depend on the specific derivatives synthesized from this compound.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-2-(2-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane: Another intermediate used in similar synthetic processes.
Trifluoromethanesulfonic Acid: A catalyst used in various acylation reactions.
Uniqueness
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of complex organic molecules. Its trifluoromethanesulfonate group imparts distinct reactivity, making it valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
C8H11F3O3S |
|---|---|
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
(2-methylcyclohex-2-en-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h4,7H,2-3,5H2,1H3 |
Clave InChI |
DIGRYVHVRNFJMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCCC1OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















